1-Benzylpiperazine-2-thione

Beschreibung

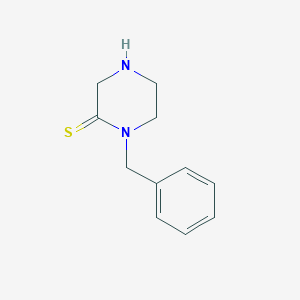

1-Benzylpiperazine-2-thione (C₁₁H₁₃N₃S) is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and a thione (C=S) group replacing the ketone oxygen at the 2-position. This structural modification confers distinct physicochemical and pharmacological properties compared to its oxygenated counterpart, 1-benzylpiperazine (BZP).

Synthesis: The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, intermediates like 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone are prepared through base-assisted acylation of 2-(piperazin-1-yl)benzo[d]thiazole with bromoacetyl bromide, followed by sodium azide treatment . Thione derivatives are often generated by substituting sulfur for oxygen in ketone precursors, leveraging reagents like Lawesson’s reagent or thiourea analogs.

Eigenschaften

CAS-Nummer |

190953-80-1 |

|---|---|

Molekularformel |

C11H14N2S |

Molekulargewicht |

206.31 g/mol |

IUPAC-Name |

1-benzylpiperazine-2-thione |

InChI |

InChI=1S/C11H14N2S/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI-Schlüssel |

MYWKXLZYJQXRTN-UHFFFAOYSA-N |

SMILES |

C1CN(C(=S)CN1)CC2=CC=CC=C2 |

Kanonische SMILES |

C1CN(C(=S)CN1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that benzylpiperazine derivatives, including BZP-2-thione, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms. A study highlighted the synthesis of benzylpiperazine-linked 1,2,4-triazole derivatives that showed promising activity against different cancer cell lines, suggesting the potential of BZP-2-thione in cancer therapy .

| Compound | Activity | Reference |

|---|---|---|

| BZP-2-thione | Induces apoptosis in cancer cells | |

| Benzylpiperazine-linked triazoles | Anticancer activity |

Neuroprotective Effects

BZP-2-thione has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been well-documented. BZP-2-thione has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its structure allows for interactions with bacterial cell membranes and inhibition of key metabolic pathways .

Study on Anticancer Agents

A comprehensive study focused on the design and development of benzylpiperazine-linked compounds demonstrated that these derivatives could effectively combat cancer by targeting specific pathways involved in tumor growth . The study utilized various in vitro assays to evaluate cytotoxicity and mechanism of action.

Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of BZP-2-thione revealed that it could enhance cognitive function by modulating cholinergic activity and reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease . This finding underscores the importance of further exploration into its therapeutic potential for neurodegenerative conditions.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- The thione group enhances electron delocalization, increasing stability and altering hydrogen-bonding capacity.

- Its molecular weight (~223.3 g/mol) and polarizability differ from BZP (176.26 g/mol), influencing solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Piperazine Derivatives

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Density (g/mL) | Physical State |

|---|---|---|---|---|---|

| 1-Benzylpiperazine-2-thione | C₁₁H₁₃N₃S | Not provided | ~223.3 | ~1.2 (est.) | Crystalline solid |

| 1-Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 2759-28-6 | 176.26 | 1.014 | Clear/yellow liquid |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C₁₁H₁₃F₃N₂ | 15532-75-9 | 230.23 | 1.226 | White powder |

| 1-(3-Chlorophenyl)piperazine (mCPP) | C₁₀H₁₃ClN₂ | 6640-24-0 | 196.68 | 1.195 | Clear/yellow liquid |

Structural Insights :

- BZP vs. This compound : The thione group increases polarity and reduces volatility compared to BZP’s liquid state. This substitution may enhance binding to sulfur-seeking enzymes or receptors .

- TFMPP and mCPP : These feature halogenated aryl groups (CF₃ or Cl) that boost lipophilicity, improving blood-brain barrier penetration. In contrast, the thione group in this compound favors interactions with metal ions or thiol-containing proteins .

Pharmacological Activity

Table 2: Pharmacological Profiles

| Compound | Key Activities | Mechanism/Receptor Interaction |

|---|---|---|

| This compound | Anticancer (in vitro) | Inhibits kinase pathways (hypothesized) |

| BZP | Psychoactive, dopaminergic agonist | D1-like dopamine and 5-HT₃ receptors |

| TFMPP | Serotonin receptor agonist | 5-HT₁B/₂C receptor activation |

| mCPP | Anxiolytic, antidepressant | 5-HT₂C receptor partial agonist |

Key Findings :

Vorbereitungsmethoden

Thionation of 1-Benzylpiperazine Precursors

A foundational route to 1-benzylpiperazine-2-thione involves the direct thionation of 1-benzylpiperazine. This method leverages sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to replace the ketone oxygen with a thione group. The reaction is typically conducted in anhydrous toluene under reflux conditions (80–110°C) for 8–12 hours, with stoichiometric ratios of 1:1.2 (precursor to thionating agent) to minimize byproduct formation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, with purification achieved through flash chromatography or crystallization using ethyl acetate/hexane mixtures.

Key Parameters:

-

Temperature : Elevated temperatures (≥100°C) accelerate thionation but risk decomposition.

-

Solvent Choice : Toluene’s high boiling point and low polarity favor reagent solubility and reaction efficiency.

-

Purification : Recrystallization yields crystals with >95% purity, as confirmed by melting point analysis.

Alternative Synthetic Routes via Intermediate Functionalization

Acylation Followed by Thiolation

An alternative pathway involves the acylation of 2-(piperazin-1-yl)benzo[d]thiazole intermediates with bromoacetyl bromide, followed by sodium azide treatment to introduce azide functionalities. Subsequent thiolation steps employ thiourea or hydrogen sulfide (H₂S) under basic conditions to generate the thione group. This method, while lengthier, offers precise control over substitution patterns and is particularly useful for generating analogs with tailored pharmacophores.

Reaction Scheme:

-

Acylation :

-

Azidation :

-

Thiolation :

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in acylation steps, while dichloromethane (DCM) improves solubility during thionation. Phase-transfer catalysts such as tributylbenzyl ammonium chloride (0.5–1.0 mol%) further accelerate sulfur incorporation by facilitating reagent interaction in biphasic systems.

Temperature and Time Dependencies

-

Thionation : Optimal yields (70–85%) are achieved at 100°C over 10 hours, with prolonged heating (>12 hours) leading to side reactions.

-

Acylation : Room-temperature reactions (20–25°C) suffice for bromoacetyl bromide coupling, minimizing ester byproducts.

Analytical Characterization and Validation

Spectroscopic Techniques

-

¹H/¹³C NMR : Benzyl protons resonate at δ 3.5–4.5 ppm, while the thione carbon appears at δ 190–210 ppm. Disappearance of the S–H stretch (2550–2650 cm⁻¹) in IR spectra confirms successful thionation.

-

X-ray Crystallography : Resolved structures (e.g., CCDC-1990392) validate stereochemistry and hydrogen-bonding patterns in crystalline forms.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 90:10) achieves baseline separation of this compound from impurities, with UV detection at 254 nm confirming >99% purity.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Purity Across Methodologies

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Thionation | Lawesson’s reagent, P₂S₅ | 70–85 | 95–99 | Simplicity, fewer steps |

| Acylation-Thiolation | Bromoacetyl bromide, NaN₃ | 60–75 | 90–95 | Tailored substitution flexibility |

Q & A

Basic: What are the optimal synthetic routes for 1-Benzylpiperazine-2-thione, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or thionation reactions. For example:

- Thionation of 1-Benzylpiperazine : Use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of precursor to thionating agent) to minimize byproducts .

- Alternative Routes : Adapt procedures for analogous compounds, such as substituting benzyl halides with benzyl thiols in piperazine scaffolds. Adjust solvents (e.g., DCM for better solubility) and catalysts (e.g., tributylbenzyl ammonium chloride for phase-transfer catalysis) .

Key Parameters : Reaction time (8–12 hours), temperature (80–110°C), and purification via flash chromatography or crystallization with ethyl acetate/hexane mixtures .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 3.5–4.5 ppm; thione carbon at δ 190–210 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperazine-thione derivatives (e.g., CCDC-1990392) .

- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂S⁺ at m/z 205.08) .

Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., Mcl-1 or Bcl-xL) using AutoDock Vina. Prioritize compounds with hydrogen-bonding interactions at key residues (e.g., Arg263 in Mcl-1) .

- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rationalize selectivity, as shown for benzylpiperazine-Mcl-1 complexes .

- SAR Studies : Modify substituents (e.g., nitro, fluoro) on the benzyl or piperazine ring to optimize steric and electronic effects. Correlate logP values (2.5–3.5) with membrane permeability .

Advanced: How should researchers resolve contradictions between computational binding predictions and experimental assay results for this compound derivatives?

Methodological Answer:

- Validate Assay Conditions : Ensure consistency in buffer pH, ionic strength, and temperature. For example, discrepancies in Ki values may arise from variations in fluorescence polarization assay protocols .

- Re-evaluate Force Fields : Cross-check docking results with multiple force fields (e.g., CHARMM vs. AMBER) to identify biases in ligand-protein interactions .

- Synthesize Control Compounds : Prepare derivatives with predicted low/high activity to test model accuracy. Use microcrystal tests (e.g., platinum bromide reagent) to confirm compound identity .

Basic: What strategies are recommended for evaluating the antioxidant potential of this compound in vitro?

Methodological Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm. Prepare test solutions in methanol (0.1–1.0 mM) and compare to ascorbic acid controls. IC₅₀ values < 50 μM indicate significant activity .

- FRAP Assay : Quantify Fe³⁺ reduction using a TPTZ reagent. Express results as μM Fe²⁺ equivalents/g compound .

- Cell-Free Systems : Assess inhibition of lipid peroxidation in linoleic acid emulsions. Use UV-Vis to monitor conjugated diene formation at 234 nm .

Advanced: How can researchers leverage structural data to improve the stability of this compound under physiological conditions?

Methodological Answer:

- Crystallographic Insights : Identify vulnerable bonds (e.g., C=S) from thermal ellipsoid plots. Introduce steric hindrance (e.g., methyl groups) near the thione moiety to reduce hydrolysis .

- Salt Formation : React with hydrochloric acid to form stable hydrochloride salts, enhancing solubility and shelf life (e.g., 95% purity retention after 6 months at 4°C) .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and adjust formulation (e.g., lyophilization for hygroscopic derivatives) .

Basic: What are the common pitfalls in interpreting NMR data for this compound, and how can they be avoided?

Methodological Answer:

- Dynamic Effects : Broadened peaks due to slow conformational exchange. Use elevated temperatures (50°C) or deuterated DMSO to sharpen signals .

- Impurity Artifacts : Residual solvents (e.g., ethyl acetate at δ 1.2 ppm) may overlap with analyte peaks. Pre-purify via column chromatography and use high-field instruments (≥400 MHz) .

- Coupling Patterns : Misassignment of piperazine ring protons. Compare to reference spectra of 1-benzylpiperazine derivatives .

Advanced: How can microcrystal tests aid in the rapid identification of this compound in complex mixtures?

Methodological Answer:

- Reagent Selection : Use platinum bromide (5% aqueous H₂PtBr₆) to induce characteristic rectangular/square plates (90° angles) under polarized light .

- Protocol : Dissolve 1 mg sample in 5 μL water, add reagent, and observe crystal morphology within 1–2 minutes. Compare to reference photomicrographs .

- Limitations : Differentiate from structurally similar compounds (e.g., 2-BZP) by testing multiple reagents (e.g., Marquis or Mandelin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.